molecular formula C15H19N3O3S B7023450 N-cyclohexyl-2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)acetamide

N-cyclohexyl-2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)acetamide

Cat. No.: B7023450
M. Wt: 321.4 g/mol
InChI Key: DQMRARQKFSBHTQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)acetamide: is a chemical compound that belongs to the class of benzothiadiazine derivatives

Properties

IUPAC Name

N-cyclohexyl-2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c19-15(17-12-6-2-1-3-7-12)10-18-11-16-22(20,21)14-9-5-4-8-13(14)18/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMRARQKFSBHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)acetamide typically involves the reaction of cyclohexylamine with a suitable benzothiadiazine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-cyclohexyl-2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
  • 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides

Uniqueness: N-cyclohexyl-2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)acetamide is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its cyclohexyl group and benzothiadiazine ring contribute to its stability and reactivity, making it a valuable compound for various applications.

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